molecular formula C14H16Cl2N4O4 B12093136 (1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride

(1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride

Cat. No.: B12093136
M. Wt: 375.2 g/mol
InChI Key: PDPYGNJVCKPVGM-UHFFFAOYSA-N
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Description

(1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride is a chiral diamine compound with two nitrophenyl groups attached to the ethylenediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride typically involves the reaction of (1S, 2S)-1,2-diaminocyclohexane with 4-nitrobenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product as a dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, where the nitro groups are further oxidized to form nitroso or other oxidized derivatives.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Reduction: Formation of (1S, 2S)-1,2-Bis(4-aminophenyl)ethylenediamine.

    Oxidation: Formation of nitroso derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a molecular probe in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and cellular processes. The nitrophenyl groups play a crucial role in its reactivity and binding affinity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (1S, 2S)-1,2-Diaminocyclohexane
  • (1S, 2S)-1,2-Bis(4-aminophenyl)ethylenediamine
  • (1S, 2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine

Uniqueness

(1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride is unique due to the presence of nitro groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it suitable for specific applications in catalysis, materials science, and medicinal chemistry.

Properties

IUPAC Name

1,2-bis(4-nitrophenyl)ethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4.2ClH/c15-13(9-1-5-11(6-2-9)17(19)20)14(16)10-3-7-12(8-4-10)18(21)22;;/h1-8,13-14H,15-16H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPYGNJVCKPVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-].Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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